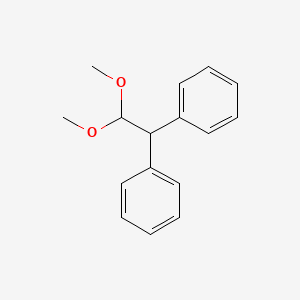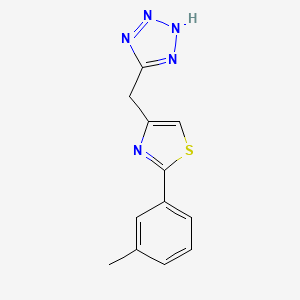![molecular formula C29H24O2 B14640473 1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) CAS No. 56794-21-9](/img/structure/B14640473.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) is a complex organic compound with the molecular formula C21H14N2O4. It is commonly used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins . This compound is known for its thermal and mechanical properties, making it valuable in various industrial applications.
Preparation Methods
The synthesis of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) typically involves the reaction of methylene dianiline with maleic anhydride under controlled conditions . The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through recrystallization. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives .
Scientific Research Applications
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) exerts its effects involves its ability to form covalent bonds with other molecules. This cross-linking ability is crucial in the synthesis of thermosetting polymers, where it helps create a three-dimensional network structure . The compound’s interaction with molecular targets and pathways is still under investigation, particularly in the context of its potential anti-cancer properties .
Comparison with Similar Compounds
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) can be compared with other similar compounds such as:
N,N’-(1,3-Phenylene)dimaleimide: This compound also acts as a cross-linking agent but has different thermal and mechanical properties.
N,N’-(4-Methyl-1,3-phenylene)bismaleimide: Similar in structure but with a methyl group, it offers different reactivity and application potential.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): This compound has a longer aliphatic chain, affecting its solubility and cross-linking efficiency.
The uniqueness of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) lies in its specific structure, which provides a balance of thermal stability and mechanical strength, making it highly valuable in industrial applications .
Properties
CAS No. |
56794-21-9 |
|---|---|
Molecular Formula |
C29H24O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-phenyl-1-[4-[[4-(2-phenylacetyl)phenyl]methyl]phenyl]ethanone |
InChI |
InChI=1S/C29H24O2/c30-28(20-22-7-3-1-4-8-22)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)29(31)21-23-9-5-2-6-10-23/h1-18H,19-21H2 |
InChI Key |
KIJOHWLUZIKIMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


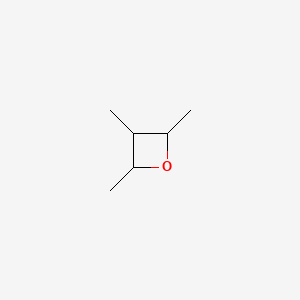
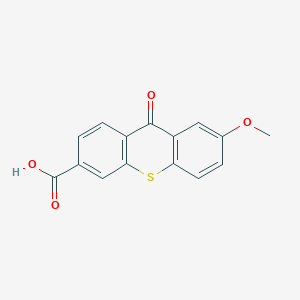
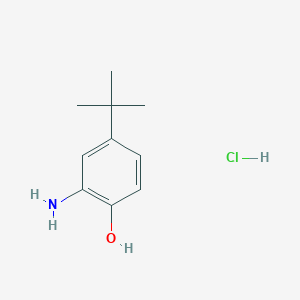
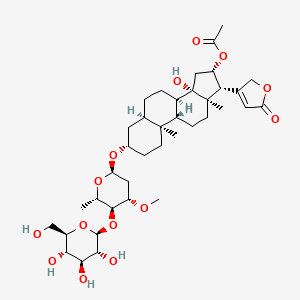
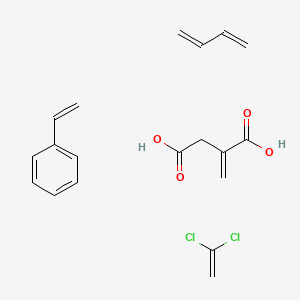
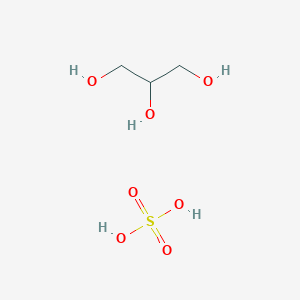

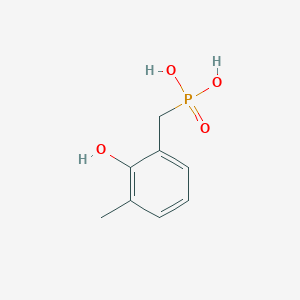
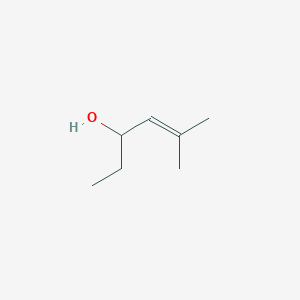
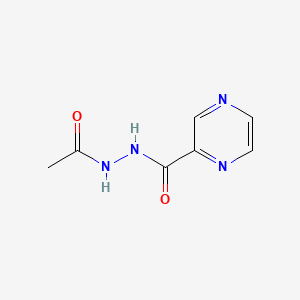
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
